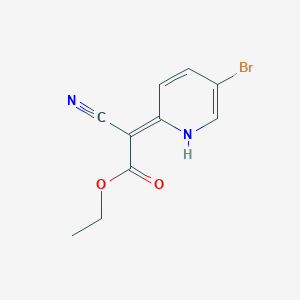

Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Characteristics

- Molecular Formula : C10H9BrN2O2

- Molecular Weight : Approximately 269.09 g/mol

- Structure : The compound features a pyridine ring substituted with a bromine atom at the 5-position and includes cyanoacetate and ylidene functional groups, which are crucial for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 5-bromo-2-pyridinecarboxaldehyde and ethyl cyanoacetate under basic conditions. Common bases used include sodium ethoxide or potassium carbonate. The reaction conditions are optimized to achieve high yields and purity levels, often utilizing techniques such as refluxing and solvent optimization.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of related pyridine derivatives. For instance, compounds similar to this compound have been tested against A549 human lung adenocarcinoma cells, showing promising cytotoxic effects. The structure-activity relationship suggests that modifications in the molecular structure can lead to varying degrees of anticancer efficacy .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Binding to Enzymes/Receptors : The compound may bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes.

- Influencing Biochemical Pathways : Its unique structural features may allow it to influence various biochemical pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

- Anticancer Activity Against A549 Cells :

- Antimicrobial Efficacy :

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine substitution at 5-position | Potential antimicrobial and anticancer |

| Ethyl 2-(5-chloro-1H-pyridin-2-ylidene)-2-cyanoacetate | Chlorine instead of bromine | Varying biological activities |

| Ethyl 2-(5-fluoro-1H-pyridin-2-ylidene)-2-cyanoacetate | Fluorine substitution | Differences in electronic properties affecting reactivity |

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

ethyl (2Z)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(5-12)9-4-3-7(11)6-13-9/h3-4,6,13H,2H2,1H3/b9-8- |

InChI Key |

BYOLLNBSJYJESH-HJWRWDBZSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\1/C=CC(=CN1)Br)/C#N |

Canonical SMILES |

CCOC(=O)C(=C1C=CC(=CN1)Br)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.